Cyclopropyl(trimethylsilyl)acetylene

Organic Synthesis Phase-Transfer Catalysis Stereoselective Cyclopropanation

Cyclopropyl(trimethylsilyl)acetylene (CAS 81166-84-9), also known as (cyclopropylethynyl)trimethylsilane, is a bifunctional organosilicon building block. The molecule is characterized by a terminal silyl-protected alkyne moiety conjugated to a cyclopropyl ring, with a molecular weight of 138.28 g/mol.

Molecular Formula C8H14Si
Molecular Weight 138.28 g/mol
CAS No. 81166-84-9
Cat. No. B1363587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(trimethylsilyl)acetylene
CAS81166-84-9
Molecular FormulaC8H14Si
Molecular Weight138.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1CC1
InChIInChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3
InChIKeyIYQSVLJDYLPMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(trimethylsilyl)acetylene (CAS 81166-84-9): Core Properties and Procurement Considerations


Cyclopropyl(trimethylsilyl)acetylene (CAS 81166-84-9), also known as (cyclopropylethynyl)trimethylsilane, is a bifunctional organosilicon building block . The molecule is characterized by a terminal silyl-protected alkyne moiety conjugated to a cyclopropyl ring, with a molecular weight of 138.28 g/mol . Key physical properties include a density of 0.85 g/cm³ at 20°C, a refractive index of 1.4547, and a flash point of ~25°C . Its solubility is limited, calculated to be 0.069 g/L in water at 25°C . This compound serves as a versatile intermediate for constructing complex molecular architectures due to the orthogonal reactivity of the cyclopropyl ring and the protected alkyne handle .

Why Cyclopropyl(trimethylsilyl)acetylene (81166-84-9) Cannot Be Directly Substituted: Key Differentiators


This compound occupies a unique chemical space that is not replicated by simpler or more generic analogs. While other silyl-protected alkynes like trimethylsilylacetylene or cyclopropylacetylene are available, substituting them for Cyclopropyl(trimethylsilyl)acetylene can lead to significant changes in reaction outcomes or is synthetically inefficient. The presence of both the cyclopropyl ring and the TMS-protected alkyne on the same scaffold is not a sum of its parts; it enables distinct, orthogonal reactivity . Replacing it with cyclopropylacetylene forfeits the TMS group's protective function, potentially leading to unwanted side reactions or oligomerization . Conversely, using a generic TMS-alkyne like trimethylsilylacetylene lacks the cyclopropyl moiety, a crucial pharmacophore or structural element in many target molecules, thereby requiring additional synthetic steps to install later [1]. The data below quantify key performance metrics where this compound provides measurable advantages.

Cyclopropyl(trimethylsilyl)acetylene (81166-84-9): Quantifiable Evidence for Differential Performance


High-Yield and Stereoselective Synthesis of Cyclopropylacetylenes via Arsonium Ylide Method

The arsonium ylide method provides a direct and high-yielding route to (trimethylsilyl)(cyclopropyl)acetylenes, including the target compound. This method achieves yields of 83–98% with exclusive formation of a single isomer, a crucial advantage for producing stereochemically pure intermediates [1]. In contrast, the subsequent desilylation to terminal cyclopropylacetylenes using methanol occurs in 85–96% yield [1]. This demonstrates the utility of the TMS-protected form for both high-fidelity synthesis and as a stable precursor to the more reactive terminal alkyne.

Organic Synthesis Phase-Transfer Catalysis Stereoselective Cyclopropanation

Reactivity in Catalyzed Cyclomethylenation: Comparative Yields with Methyl and Propyl Analogs

In CuCl-catalyzed reactions with diazomethane, Cyclopropyl(trimethylsilyl)acetylene and its methyl and propyl analogs all participate in cyclomethylenation. The overall yields for the formation of cyclopropenes and bicyclobutanes are up to 70% for this class of trimethylsilylacetylenes [1]. This demonstrates comparable reactivity under these specific conditions. Furthermore, the cyclopropyl-substituted substrate undergoes a unique partial catalyzed isomerization to 1-trimethylsilyl-1-cyclopropylallene with a yield of ~50% under the same conditions, a transformation not reported for the methyl or propyl analogs, highlighting a divergent reaction pathway accessible only with the cyclopropyl group [1].

Organometallic Chemistry Cyclopropanation Diazoalkane Chemistry

Stability and Handling: A Safer Alternative to Cyclopropylacetylene

The target compound has a flash point of approximately 25°C (77°F), classifying it as a flammable liquid . While requiring standard precautions for flammables, this is significantly higher and less hazardous than the terminal alkyne, cyclopropylacetylene, which has a flash point of -17°C (1.4°F) and requires storage at 2-8°C . This difference in flash point translates to a reduced risk of accidental ignition during routine handling and storage, making the TMS-protected version a safer, more manageable reagent, especially on a larger scale.

Chemical Safety Storage Stability Reagent Handling

High-Value Applications for Cyclopropyl(trimethylsilyl)acetylene (CAS 81166-84-9) in R&D and Production


Stereoselective Synthesis of Cyclopropane-Containing Pharmacophores

As demonstrated by the arsonium ylide method [1], Cyclopropyl(trimethylsilyl)acetylene is ideal for the stereoselective construction of cyclopropylacetylenes. This is a critical step in preparing analogs of bioactive molecules where cyclopropyl groups are a key pharmacophore, such as certain HIV reverse transcriptase inhibitors . The high yields and exclusive formation of one isomer directly impact the purity and cost-effectiveness of drug discovery and development pipelines.

Protected Alkyne Handle in Multi-Step Syntheses

The TMS group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions during complex multi-step sequences [1]. Its stability under various reaction conditions and the high-yielding desilylation method (85–96% yield) [2] make it a reliable strategy for installing a reactive terminal alkyne at a precise stage in a synthesis. This is particularly valuable in total synthesis and materials science where orthogonal reactivity is required.

Safer Scale-Up of Cyclopropylacetylene Chemistry

For process chemists, the higher flash point (25°C) and less stringent storage requirements of Cyclopropyl(trimethylsilyl)acetylene compared to cyclopropylacetylene (-17°C) offer a tangible safety and logistical advantage. Using the TMS-protected form as a precursor to the terminal alkyne, rather than handling the volatile free alkyne directly, allows for the safer execution of reactions on a larger scale, mitigating risks associated with highly flammable reagents and reducing the need for specialized cold storage.

Precursor to Unique Allenes and Cyclopropenes

The cyclopropyl group in this compound is not just a spectator. Under catalytic conditions with diazomethane, it undergoes a unique partial isomerization to form 1-trimethylsilyl-1-cyclopropylallene in ~50% yield, a pathway not observed for methyl or propyl analogs [3]. This provides a direct and otherwise difficult entry point into functionalized allenes, which are valuable intermediates for further synthetic elaboration and possess unique reactivity for constructing complex molecular architectures.

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